N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
Description
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrahydroisoquinoline scaffold modified with a propylsulfonyl group at position 2 and a 4-(trifluoromethyl)benzamide moiety at position 5.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-9-14-5-8-18(12-16(14)13-25)24-19(26)15-3-6-17(7-4-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHRUYMUKKMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Tetrahydroisoquinoline Core: This step may include the Pictet-Spengler reaction, where an amine and an aldehyde or ketone react in the presence of an acid catalyst to form the tetrahydroisoquinoline nucleus.
Introduction of the Sulfonyl Group: The sulfonylation of the tetrahydroisoquinoline core can be achieved using a sulfonyl chloride reagent in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves coupling the trifluoromethyl-substituted benzamide with the sulfonylated tetrahydroisoquinoline using conventional amide bond-forming techniques such as HATU or EDC coupling in the presence of a base.
Industrial Production Methods: While the laboratory synthesis route is well established, scaling up for industrial production may require optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity. Catalytic methods and flow chemistry are often employed for large-scale synthesis to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, to form more oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups within the benzamide or the tetrahydroisoquinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the trifluoromethylbenzamide moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as PCC or DMSO in combination with acid catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Varied reagents depending on the functional group being substituted, such as halogenation agents for electrophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Varied substituted benzamide derivatives.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide finds applications across multiple scientific disciplines:
Chemistry: Utilized in the synthesis of complex molecules due to its functional group diversity.
Biology: Potential as a biological probe or inhibitor for specific enzymes or receptors.
Medicine: Investigated for therapeutic potential, particularly in targeting diseases involving the central nervous system or metabolic pathways.
Industry: Applications in materials science for the development of novel polymers or as a precursor for advanced materials.
Mechanism of Action
The compound's mechanism of action is likely tied to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels relevant to its therapeutic or biological activity.
Pathways Involved: Could modulate signal transduction pathways, inhibit enzymatic activity, or alter cellular metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several benzamide- and sulfonamide-containing derivatives. Key comparisons include:
Key Observations :
- The tetrahydroisoquinoline core distinguishes the target compound from simpler aromatic benzamides (e.g., flutolanil) or heterocyclic systems (e.g., diflufenican’s pyridine). This scaffold may enhance binding to targets requiring conformational rigidity .
- The 4-(trifluoromethyl)benzamide moiety is shared with flutolanil but differs in substitution patterns, which may influence electronic effects and metabolic stability .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
Key Insights :
- The trifluoromethyl group in the target compound and flutolanil enhances lipid solubility and resistance to enzymatic degradation, a common strategy in agrochemical and drug design .
- Sulfonyl vs. Sulfonamide : The propylsulfonyl group may reduce solubility compared to sulfentrazone’s sulfonamide but could improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
